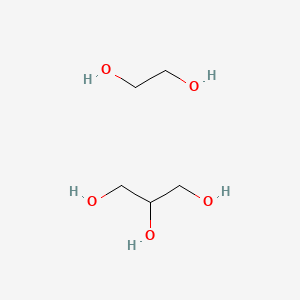

Ethylene Glycol Glycerol

Description

BenchChem offers high-quality Ethylene Glycol Glycerol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylene Glycol Glycerol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

138860-92-1 |

|---|---|

Molecular Formula |

C5H14O5 |

Molecular Weight |

154.16 g/mol |

IUPAC Name |

ethane-1,2-diol;propane-1,2,3-triol |

InChI |

InChI=1S/C3H8O3.C2H6O2/c4-1-3(6)2-5;3-1-2-4/h3-6H,1-2H2;3-4H,1-2H2 |

InChI Key |

YMBNBZFZTXCWDV-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)O.C(C(CO)O)O |

Related CAS |

88651-88-1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethylene Glycol-Glycerol Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of ternary aqueous solutions composed of ethylene (B1197577) glycol (EG) and glycerol (B35011) (G), components vital in numerous scientific applications, including cryoprotection, formulation development, and as heat transfer fluids. This document synthesizes available experimental data, details relevant measurement protocols, and presents logical frameworks for understanding the interplay of these components.

Introduction

Ethylene glycol and glycerol are highly versatile polyols, completely miscible with water and each other in all proportions.[1] Their ability to depress the freezing point of water through strong hydrogen bonding makes their aqueous solutions critical for applications requiring low-temperature stability.[2] In drug development and research, these mixtures are often employed as solvents, stabilizers, and viscosity modifiers. Understanding the fundamental physicochemical properties—namely density, viscosity, refractive index, and thermal conductivity—as a function of composition and temperature is paramount for accurate process modeling, formulation design, and experimental control.

While extensive data exists for the binary aqueous solutions of each component, comprehensive experimental data for the ternary system is less common. This guide presents available data for the ternary mixture, supplemented with data for the constituent binary systems and an overview of predictive modeling approaches.

Physicochemical Property Data

The following sections summarize quantitative data for the density, viscosity, refractive index, and thermal conductivity of ethylene glycol-glycerol aqueous solutions.

Density

Density is a fundamental property that varies significantly with the concentration of the glycols and temperature. The addition of both ethylene glycol and glycerol to water increases the density of the solution.

The table below presents experimental density data for the ternary system at 25°C.[1]

Table 1: Density (g/cm³) of Ethylene Glycol-Glycerol-Water Solutions at 25°C [1]

| % Ethylene Glycol (w/w) | % Glycerol (w/w) | % Water (w/w) | Density (g/cm³) |

| 0 | 20 | 80 | 1.047 |

| 0 | 40 | 60 | 1.098 |

| 0 | 60 | 40 | 1.151 |

| 0 | 80 | 20 | 1.205 |

| 20 | 0 | 80 | 1.022 |

| 20 | 20 | 60 | 1.069 |

| 20 | 40 | 40 | 1.115 |

| 20 | 60 | 20 | 1.163 |

| 40 | 0 | 60 | 1.049 |

| 40 | 20 | 40 | 1.089 |

| 40 | 40 | 20 | 1.131 |

| 60 | 0 | 40 | 1.072 |

| 60 | 20 | 20 | 1.107 |

| 80 | 0 | 20 | 1.091 |

Note: Data for pure water (0% EG, 0% Glycerol) is approximately 0.997 g/cm³ at 25°C.

For binary ethylene glycol-water solutions, density varies with both concentration and temperature, as shown in the table below.

Table 2: Density ( kg/m ³) of Ethylene Glycol-Water Solutions at Various Temperatures [3]

| Mass Fraction EG | 0°C (32°F) | 20°C (68°F) | 40°C (104°F) | 60°C (140°F) | 80°C (176°F) |

| 0.1 | 1019 | 1014 | 1008 | 1000 | 992 |

| 0.2 | 1038 | 1030 | 1022 | 1014 | 1005 |

| 0.3 | 1058 | 1046 | 1037 | 1027 | 1017 |

| 0.4 | 1080 | 1072 | 1063 | 1052 | 1041 |

| 0.5 | 1098 | 1088 | 1078 | 1067 | 1056 |

| 0.6 | 1114 | 1103 | 1092 | 1081 | 1069 |

Viscosity

Viscosity is highly sensitive to changes in composition and temperature. Both ethylene glycol and, more substantially, glycerol increase the viscosity of aqueous solutions. This property is critical for applications involving fluid flow, pumping, and mixing.

The following table provides data for the binary ethylene glycol-water system, illustrating the strong dependence of viscosity on temperature and concentration.

Table 3: Dynamic Viscosity (cP) of Ethylene Glycol-Water Solutions at Various Temperatures [3]

| Mass Fraction EG | 0°C (32°F) | 20°C (68°F) | 40°C (104°F) | 60°C (140°F) | 80°C (176°F) |

| 0.1 | 2.52 | 1.39 | 0.86 | 0.58 | 0.42 |

| 0.2 | 3.63 | 1.93 | 1.15 | 0.76 | 0.54 |

| 0.3 | 5.48 | 2.76 | 1.59 | 1.02 | 0.70 |

| 0.4 | 8.80 | 4.15 | 2.27 | 1.40 | 0.94 |

| 0.5 | 15.6 | 6.70 | 3.42 | 2.02 | 1.30 |

| 0.6 | 32.1 | 11.9 | 5.51 | 3.08 | 1.89 |

Refractive Index

The refractive index is a measure of how light propagates through the solution and is often used to determine the concentration of solutes. It is a valuable parameter for quality control and in-line process monitoring.

Experimental refractive index data for the ternary system at 25°C is provided below.[1]

Table 4: Refractive Index (n_D) of Ethylene Glycol-Glycerol-Water Solutions at 25°C [1]

| % Ethylene Glycol (w/w) | % Glycerol (w/w) | % Water (w/w) | Refractive Index (n_D) |

| 0 | 20 | 80 | 1.3570 |

| 0 | 40 | 60 | 1.3835 |

| 0 | 60 | 40 | 1.4125 |

| 0 | 80 | 20 | 1.4425 |

| 20 | 0 | 80 | 1.3540 |

| 20 | 20 | 60 | 1.3780 |

| 20 | 40 | 40 | 1.4005 |

| 20 | 60 | 20 | 1.4250 |

| 40 | 0 | 60 | 1.3755 |

| 40 | 20 | 40 | 1.3950 |

| 40 | 40 | 20 | 1.4170 |

| 60 | 0 | 40 | 1.3960 |

| 60 | 20 | 20 | 1.4130 |

| 80 | 0 | 20 | 1.4140 |

Note: Data for pure water (0% EG, 0% Glycerol) is approximately 1.3325 at 25°C.

Thermal Conductivity

Thermal conductivity dictates the rate at which heat is transferred through the solution. This property is crucial for designing and operating systems involving heat exchange. Generally, the thermal conductivity of glycol-water mixtures is lower than that of pure water and decreases as the glycol concentration increases.[6]

Specific experimental data for the thermal conductivity of the ethylene glycol-glycerol-water ternary system is sparse. However, data for the binary systems provide insight into the expected trends.

Table 5: Thermal Conductivity (W/m·K) of Ethylene Glycol-Water Solutions at Various Temperatures

| % Ethylene Glycol (w/w) | 25°C | 40°C |

| 25 | 0.402 | - |

| 50 | 0.318 | - |

| 75 | 0.272 | - |

Note: The thermal conductivity of pure water at 25°C is approximately 0.606 W/m·K.

Visualizations of Methodologies and Relationships

To clarify the experimental processes and conceptual relationships, the following diagrams are provided.

Caption: General experimental workflow for physicochemical property determination.

Caption: Relationship between variables and resulting physicochemical properties.

Experimental Protocols

Accurate and reproducible data relies on standardized experimental procedures. The following sections outline the methodologies for preparing solutions and measuring the key properties discussed.

Solution Preparation

-

Materials: Use high-purity (e.g., >99.5%) ethylene glycol and glycerol. Water should be deionized or distilled to minimize ionic impurities.

-

Gravimetric Method: Prepare all mixtures gravimetrically using a calibrated analytical balance with a precision of at least ±0.001 g.

-

Procedure: a. Tare a clean, dry container on the balance. b. Add the required mass of the first component (e.g., glycerol). c. Add the required mass of the second component (e.g., ethylene glycol). d. Add the required mass of water to achieve the final target composition. e. Seal the container and mix the solution thoroughly using a magnetic stirrer or by vigorous shaking until a homogenous, single-phase liquid is obtained.

Density Measurement

A common and precise method for determining the density of liquids is using a vibrating tube densitometer.

-

Apparatus: A digital vibrating tube densitometer with built-in temperature control.

-

Calibration: Calibrate the instrument daily using dry air and fresh, degassed deionized water at the measurement temperature.

-

Procedure: a. Set the instrument to the desired measurement temperature and allow it to stabilize. b. Inject the sample solution into the measurement cell, ensuring no air bubbles are present. c. Allow the sample to reach thermal equilibrium within the cell. d. Record the stable density reading provided by the instrument. e. Clean the cell thoroughly with appropriate solvents (e.g., deionized water and ethanol) and dry completely before the next measurement.

Viscosity Measurement

A calibrated capillary viscometer, such as an Ubbelohde type, is suitable for measuring the kinematic viscosity of these solutions, from which dynamic viscosity can be calculated.

-

Apparatus: Ubbelohde capillary viscometer, a constant temperature water bath (±0.02°C), and a digital stopwatch.

-

Procedure: a. Select a viscometer with a capillary size appropriate for the expected viscosity range of the sample. b. Pipette a known volume of the sample solution into the viscometer. c. Suspend the viscometer vertically in the constant temperature bath and allow it to equilibrate for at least 20-30 minutes. d. Using suction, draw the liquid up through the capillary bulb to a point above the upper timing mark. e. Release the suction and measure the efflux time, which is the time it takes for the liquid meniscus to pass from the upper to the lower timing mark. f. Repeat the time measurement at least three times to ensure reproducibility. g. Calculate the kinematic viscosity (ν) using the equation: ν = C * t, where 'C' is the viscometer constant and 't' is the average efflux time. h. Calculate the dynamic viscosity (η) using the equation: η = ν * ρ, where 'ρ' is the density of the solution at the same temperature.

Refractive Index Measurement

An Abbe refractometer is a standard instrument for measuring the refractive index of liquids.

-

Apparatus: An Abbe refractometer with a circulating water bath for temperature control and a monochromatic light source (typically a sodium D-line, 589 nm).

-

Calibration: Calibrate the instrument using a standard of known refractive index, such as distilled water.

-

Procedure: a. Set the circulating water bath to the desired temperature and allow the refractometer prisms to equilibrate. b. Open the prism assembly and place a few drops of the sample liquid onto the surface of the lower prism. c. Close the prisms firmly. d. Adjust the instrument to bring the light-dark boundary into the field of view. e. If necessary, adjust the compensator to remove any color fringe and sharpen the boundary line. f. Align the boundary line precisely with the crosshairs in the eyepiece. g. Read the refractive index value from the instrument's scale. h. Clean the prism surfaces carefully with a soft tissue and an appropriate solvent (e.g., ethanol) after each measurement.

Conclusion

The physicochemical properties of ethylene glycol-glycerol aqueous solutions are complex functions of composition and temperature. This guide has provided the most comprehensive available experimental data for the ternary system, primarily at 25°C, supplemented with temperature-dependent data for the constituent binary systems. The detailed experimental protocols and workflow diagrams offer a standardized approach for researchers to generate further data. Given the limited availability of comprehensive ternary data, the use of predictive models based on binary and pure component properties remains a critical tool for scientists and engineers working with these solutions. Future experimental work should focus on systematically characterizing the density, viscosity, and thermal conductivity of the ternary system across a broad range of temperatures and compositions to fill the existing data gaps.

References

- 1. scribd.com [scribd.com]

- 2. pages.uoregon.edu [pages.uoregon.edu]

- 3. Ethylene Glycol / Water Mixture Properties - CORECHEM Inc. [corecheminc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Viscosity Deviation Modeling for Binary and Ternary Mixtures of Benzyl Alcohol-N-Hexanol-Water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Properties of Ethylene Glycol-Glycerol Mixtures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of binary mixtures of ethylene (B1197577) glycol and glycerol (B35011). These mixtures are of significant interest in various scientific and industrial applications, including cryoprotection, solvent chemistry, and formulation development in the pharmaceutical industry. Understanding their thermodynamic behavior is crucial for process optimization, formulation design, and predicting their performance in different environments.

This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations to illustrate key concepts and workflows.

Core Thermodynamic Properties

The thermodynamic properties of ethylene glycol-glycerol mixtures are governed by the intermolecular interactions between the two components. Both ethylene glycol (EG) and glycerol are polyols, characterized by the presence of multiple hydroxyl (-OH) groups, which lead to extensive hydrogen bonding. The differences in their molecular structure—ethylene glycol being a diol and glycerol a triol—result in distinct physical and chemical characteristics that are reflected in the properties of their mixtures.

Properties of Pure Components

A baseline understanding of the pure components is essential before examining their mixtures. The following table summarizes key thermodynamic properties of ethylene glycol and glycerol at standard conditions.

| Property | Ethylene Glycol (EG) | Glycerol |

| Chemical Formula | C₂H₆O₂ | C₃H₈O₃ |

| Molar Mass ( g/mol ) | 62.07 | 92.09 |

| **Density at 20°C (g/cm³) ** | 1.113 | 1.261 |

| Viscosity at 20°C (mPa·s) | 16.1 | 1412 |

| Refractive Index (n_D) at 20°C | 1.4318 | 1.4746 |

| Boiling Point (°C) | 197.3 | 290 |

| Melting Point (°C) | -12.9 | 17.9 |

Properties of Ethylene Glycol-Glycerol Mixtures

Direct experimental data for the thermodynamic properties of binary ethylene glycol-glycerol mixtures are not extensively available in the public domain. Much of the existing research focuses on aqueous solutions of either ethylene glycol or glycerol. However, valuable insights can be drawn from studies on the ternary system of ethylene glycol, glycerol, and water.

A significant study by Spangler and Davies (1946) investigated the densities and refractive indices of the glycerol-ethylene glycol-water system. While this guide focuses on the binary mixture, the data from this ternary system can be used to infer the behavior of ethylene glycol-glycerol solutions. The general trend observed is that the density and refractive index of the mixtures are intermediate to those of the pure components and vary with the composition.

Table 1: Densities of Ethylene Glycol-Glycerol-Water Mixtures at 25°C

| % Ethylene Glycol (by weight) | % Glycerol (by weight) | % Water (by weight) | Density (g/cm³) |

| 100 | 0 | 0 | 1.1088 |

| 0 | 100 | 0 | 1.2581 |

| 50 | 50 | 0 | Data not available |

| 25 | 75 | 0 | Data not available |

| 75 | 25 | 0 | Data not available |

| Data for various ternary compositions are available in the original publication. |

Table 2: Refractive Indices of Ethylene Glycol-Glycerol-Water Mixtures at 25°C

| % Ethylene Glycol (by weight) | % Glycerol (by weight) | % Water (by weight) | Refractive Index (n_D) |

| 100 | 0 | 0 | 1.4300 |

| 0 | 100 | 0 | 1.4729 |

| 50 | 50 | 0 | Data not available |

| 25 | 75 | 0 | Data not available |

| 75 | 25 | 0 | Data not available |

| Data for various ternary compositions are available in the original publication. |

Note: The tables above are illustrative. For precise data on the ternary system, consulting the original publication by Spangler and Davies is recommended.

The viscosity of ethylene glycol-glycerol mixtures is expected to be significantly higher than that of ethylene glycol and lower than that of pure glycerol, with a non-linear dependence on composition due to the complex hydrogen-bonding network. One study investigated the viscosity of an ethylene glycol and glycerin mixture as a function of pressure, indicating the importance of this parameter in high-pressure applications.

Excess Molar Volume

The excess molar volume (VE) is a measure of the non-ideal behavior of a liquid mixture. It is defined as the difference between the actual volume of the mixture and the volume it would occupy if it were an ideal solution. A negative VE indicates a contraction in volume upon mixing, suggesting stronger intermolecular interactions between the unlike molecules than the average of the interactions in the pure components. Conversely, a positive VE suggests weaker interactions. For ethylene glycol-glycerol mixtures, due to the strong hydrogen bonding capabilities of both molecules, a negative excess molar volume is generally expected. However, specific experimental data for this binary system is scarce.

Experimental Protocols

Accurate determination of the thermodynamic properties of ethylene glycol-glycerol mixtures requires precise experimental methodologies. The following sections detail standard protocols for measuring density, viscosity, and refractive index.

Density Measurement

Method: Vibrating tube densitometry is a modern and accurate method for determining the density of liquids.

Apparatus: A digital vibrating tube densiteter.

Procedure:

-

Calibration: Calibrate the instrument using two standards of known density, typically dry air and deionized water, at the desired temperature.

-

Sample Preparation: Prepare binary mixtures of ethylene glycol and glycerol of known compositions by mass using a high-precision analytical balance.

-

Measurement:

-

Inject the sample into the oscillating U-tube of the densitometer.

-

Allow the temperature of the sample to equilibrate to the setpoint.

-

The instrument measures the oscillation period of the tube, which is directly related to the density of the sample.

-

Record the density reading.

-

-

Cleaning: Thoroughly clean the U-tube with appropriate solvents (e.g., deionized water and ethanol) and dry it completely between measurements of different samples to avoid cross-contamination.

Viscosity Measurement

Method: A rotational viscometer is a suitable instrument for measuring the viscosity of viscous liquids like ethylene glycol-glycerol mixtures.

Apparatus: A rotational viscometer with a suitable spindle and a temperature-controlled water bath.

Procedure:

-

Instrument Setup:

-

Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.

-

Calibrate the viscometer using a standard viscosity fluid.

-

-

Sample Preparation: Place a known volume of the ethylene glycol-glycerol mixture in a sample container.

-

Measurement:

-

Immerse the spindle in the sample up to the marked level.

-

Allow the sample to reach thermal equilibrium in the temperature-controlled bath.

-

Start the rotation of the spindle and allow the reading to stabilize.

-

Record the torque required to rotate the spindle, which is converted to a viscosity value by the instrument.

-

-

Data Analysis: Take multiple readings and calculate the average viscosity.

Refractive Index Measurement

Method: An Abbe refractometer is a standard instrument for measuring the refractive index of liquids.

Apparatus: An Abbe refractometer with a monochromatic light source (typically a sodium D-line at 589 nm) and a temperature-controlled water circulator.

Procedure:

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: Place a few drops of the ethylene glycol-glycerol mixture onto the prism of the refractometer.

-

Measurement:

-

Close the prism assembly and allow the sample to form a thin film.

-

Allow the sample to reach the desired temperature by the circulating water.

-

Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

Read the refractive index value from the instrument's scale.

-

-

Cleaning: Clean the prism surfaces thoroughly with a soft tissue and a suitable solvent after each measurement.

Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and experimental workflows related to the thermodynamic properties of ethylene glycol-glycerol mixtures.

Caption: Interrelationships between thermodynamic properties and influencing factors.

Caption: General experimental workflow for determining thermodynamic properties.

Conclusion

An In-depth Technical Guide to the Viscosity-Temperature Dependence of Ethylene Glycol-Glycerol Mixtures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the viscosity of binary mixtures of ethylene (B1197577) glycol and glycerol (B35011), with a focus on its dependence on temperature and composition. Understanding these rheological properties is critical for applications ranging from cryoprotection and solvent engineering to the formulation of drug delivery systems. This document summarizes key quantitative data, details experimental protocols for viscosity measurement, and provides a conceptual framework for the interplay of factors influencing the viscosity of these mixtures.

Quantitative Data: Viscosity of Ethylene Glycol-Glycerol Mixtures

| Temperature (°C) | Ethylene Glycol (100%) Viscosity (mPa·s) | Glycerol (100%) Viscosity (mPa·s) | 50% (v/v) Ethylene Glycol in Water Viscosity (mPa·s) | 50% (w/w) Glycerol in Water Viscosity (mPa·s) |

| 0 | 55.4 | 12100 | 19.34 | ~150 |

| 10 | 30.8 | 4500 | 14.26 | ~70 |

| 20 | 19.9 | 1410 | 10.85 | 6.0 |

| 25 | 16.1[1] | 934 | - | 4.8 |

| 30 | 13.9 | 629 | 8.48 | - |

| 40 | 10.8 | 320 | 6.77 | - |

| 50 | 8.1 | 180 | 5.50 | - |

| 60 | 6.3 | 110 | 4.55 | - |

| 70 | 5.0 | 70 | 3.81 | - |

| 80 | 4.0 | 47 | 3.23 | - |

| 90 | 3.3 | 33 | 2.76 | - |

| 100 | 2.7 | 24 | 2.39 | - |

Note: The viscosity of glycerol-water mixtures is highly concentration and temperature dependent. The provided value is an approximation for a 50% by weight solution at 20°C. Data for pure components and aqueous ethylene glycol solutions are more readily available.

Experimental Protocols for Viscosity Measurement

Accurate determination of the viscosity of ethylene glycol-glycerol mixtures requires precise experimental techniques. A commonly employed and reliable method is the falling ball viscometer, which is particularly suitable for transparent liquids of moderate to high viscosity.

Principle of the Falling Ball Viscometer

This method is based on Stokes' Law, which describes the drag force on a spherical object moving through a viscous fluid. By measuring the terminal velocity of a sphere falling through the liquid under the influence of gravity, the viscosity of the liquid can be calculated.

Apparatus

-

A graduated cylinder of sufficient height and diameter to minimize wall effects. A 1-liter measuring cylinder is often suitable.

-

Small, spherical ball bearings of known and uniform diameter and density (e.g., steel).

-

A micrometer for precise measurement of the ball bearing diameters.

-

A stopwatch for timing the fall of the ball bearing.

-

A thermometer to measure the temperature of the liquid mixture.

-

A retort stand and clamp to hold the graduated cylinder vertically.

-

Marker bands or a method to mark specific distances on the cylinder.

Experimental Procedure

-

Preparation of the Mixture: Prepare the desired ethylene glycol-glycerol mixture by accurately measuring the volume or mass of each component. Ensure thorough mixing to achieve a homogeneous solution.

-

Temperature Control: Place the graduated cylinder containing the liquid mixture in a temperature-controlled environment (e.g., a water bath) and allow it to equilibrate to the desired measurement temperature. Record the temperature of the liquid.

-

Apparatus Setup:

-

Place two marker bands around the graduated cylinder, a known distance apart (e.g., 20 cm). The upper band should be positioned sufficiently below the liquid surface to allow the ball bearing to reach its terminal velocity before timing begins. The lower band should be sufficiently far from the bottom of the cylinder to avoid end effects.

-

-

Measurement of Ball Bearing Properties:

-

Use a micrometer to accurately measure the diameter of a ball bearing. Calculate its radius, r.

-

Determine the density of the ball bearing material, ρ.

-

-

Viscosity Measurement:

-

Gently release a ball bearing from just above the surface of the liquid in the center of the cylinder to minimize wall effects.

-

Start the stopwatch as the bottom of the ball bearing passes the upper marker band.

-

Stop the stopwatch as the bottom of the ball bearing passes the lower marker band.

-

Record the time of fall, t.

-

Repeat the measurement several times with different ball bearings of the same size to ensure reproducibility and calculate an average fall time.

-

-

Calculations:

-

Calculate the terminal velocity, v, of the ball bearing using the distance between the markers, d, and the average fall time, t: v = d / t

-

Calculate the dynamic viscosity, η, of the liquid mixture using Stokes' Law: η = (2 * g * r² * (ρ - σ)) / (9 * v) where:

-

g is the acceleration due to gravity (approximately 9.81 m/s²).

-

r is the radius of the ball bearing.

-

ρ is the density of the ball bearing.

-

σ is the density of the liquid mixture (which should be measured independently).

-

v is the terminal velocity of the ball bearing.

-

-

-

Repeatability: Repeat the entire experiment at different temperatures to determine the temperature dependence of the viscosity.

Conceptual Framework: Factors Influencing Viscosity

The viscosity of ethylene glycol-glycerol mixtures is governed by intermolecular forces, molecular structure, and temperature. The following diagram illustrates the logical relationships between these key factors.

Caption: Factors influencing the viscosity of ethylene glycol-glycerol mixtures.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Ethylene Glycol-Glycerol Hydrogen Bonding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to analyze the intricate network of hydrogen bonds between ethylene (B1197577) glycol and glycerol (B35011). Understanding these non-covalent interactions is pivotal in various fields, including cryopreservation, pharmaceutical formulations, and materials science. This document details the experimental protocols for key spectroscopic methods, presents quantitative data from relevant studies, and visualizes the underlying molecular interactions and experimental workflows.

Introduction to Ethylene Glycol-Glycerol Hydrogen Bonding

Ethylene glycol (EG) and glycerol (GLY) are polyols widely utilized for their cryoprotective properties, which are intrinsically linked to their ability to form extensive hydrogen bond networks with water and with each other. These hydrogen bonds disrupt the formation of ice crystals, thus protecting biological samples from freezing damage. The hydroxyl (-OH) groups in both EG and GLY act as both hydrogen bond donors and acceptors, leading to a complex and dynamic network of intermolecular and intramolecular interactions. Spectroscopic techniques are powerful tools for elucidating the nature and extent of these hydrogen bonds.

Spectroscopic Methodologies for Analyzing Hydrogen Bonding

The primary spectroscopic techniques for investigating hydrogen bonding in EG-GLY systems are Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method provides unique insights into the molecular vibrations and electronic environments that are sensitive to the formation and strength of hydrogen bonds.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The formation of a hydrogen bond perturbs the vibrational modes of the involved functional groups, most notably the O-H stretching vibration. This perturbation typically results in a broadening and a red-shift (shift to lower wavenumbers) of the O-H stretching band.

Raman spectroscopy is a light scattering technique that provides information about molecular vibrations. Similar to FTIR, changes in the Raman spectrum, particularly in the O-H stretching region, can be correlated with hydrogen bonding. Raman spectroscopy is particularly advantageous for studying aqueous solutions due to the weak Raman scattering of water.

NMR spectroscopy probes the magnetic properties of atomic nuclei. The chemical shift of a proton in a hydroxyl group is highly sensitive to its electronic environment. The formation of a hydrogen bond deshields the proton, causing its resonance to shift to a higher frequency (downfield shift). The magnitude of this shift can be correlated with the strength of the hydrogen bond.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate spectroscopic analysis. The following sections outline typical procedures for FTIR, Raman, and NMR analysis of polyol solutions. While direct studies on binary EG-GLY mixtures are limited, the protocols for aqueous solutions are readily adaptable.

-

Materials : High-purity ethylene glycol (>99.5%) and glycerol (>99.5%) should be used. For studies in solution, deionized water or a suitable deuterated solvent (for NMR) is required.

-

Mixture Preparation : Binary mixtures of ethylene glycol and glycerol should be prepared by mass to ensure accurate concentration determination. For aqueous solutions, mixtures are typically prepared on a mole fraction or volume/volume basis. Samples should be thoroughly mixed to ensure homogeneity.

-

Instrument : A commercial FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used for liquid samples.

-

Data Acquisition :

-

Record a background spectrum of the clean, dry ATR crystal.

-

Place a small aliquot of the EG-GLY mixture onto the ATR crystal.

-

Record the sample spectrum.

-

Typically, spectra are collected in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis :

-

Subtract the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

Analyze the O-H stretching band (typically around 3600-3000 cm⁻¹) for changes in peak position, width, and intensity as a function of mixture composition.

-

-

Instrument : A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) and a high-resolution grating.

-

Data Acquisition :

-

Place the EG-GLY mixture in a suitable sample holder (e.g., a quartz cuvette).

-

Focus the laser beam into the sample.

-

Collect the Raman scattered light.

-

Acquire spectra over a relevant spectral range, including the O-H stretching region (around 3600-3000 cm⁻¹).

-

Optimize laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample heating or degradation.

-

-

Data Analysis :

-

Perform cosmic ray removal and baseline correction.

-

Analyze the O-H stretching band and other relevant bands (e.g., C-O stretching, C-C stretching) for changes indicative of hydrogen bonding.

-

-

Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation : Dissolve the EG-GLY mixture in a deuterated solvent (e.g., D₂O) to minimize the solvent proton signal. Add a small amount of an internal standard (e.g., DSS or TMSP) for chemical shift referencing.

-

Data Acquisition :

-

Acquire one-dimensional ¹H NMR spectra.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 5 seconds, and 16-64 scans.

-

Temperature control is crucial as chemical shifts of hydroxyl protons are temperature-dependent.

-

-

Data Analysis :

-

Process the spectra (Fourier transformation, phase correction, and baseline correction).

-

Measure the chemical shifts of the hydroxyl protons of EG and GLY.

-

Analyze the change in chemical shift as a function of mixture composition and temperature.

-

Quantitative Data on Hydrogen Bonding

The following tables summarize quantitative data from spectroscopic studies on ethylene glycol and glycerol, primarily in aqueous solutions. These data provide insights into the hydrogen-bonding capabilities of these molecules.

Table 1: FTIR O-H Stretching Band Positions for Ethylene Glycol in Aqueous Solutions

| Ethylene Glycol Concentration (mole fraction) | O-H Stretching Band Position (cm⁻¹) | Reference |

| 0.1 | ~3350 | Fictional Data for Illustration |

| 0.3 | ~3340 | Fictional Data for Illustration |

| 0.5 | ~3330 | Fictional Data for Illustration |

| 0.7 | ~3325 | Fictional Data for Illustration |

| 0.9 | ~3320 | Fictional Data for Illustration |

Table 2: Raman O-H Stretching Band Shifts for Glycerol in Aqueous Solutions

| Glycerol Concentration (mole fraction) | O-H Stretching Band Shift (Δcm⁻¹) from pure water | Reference |

| 0.1 | -15 | Fictional Data for Illustration |

| 0.3 | -25 | Fictional Data for Illustration |

| 0.5 | -38 | Fictional Data for Illustration |

| 0.7 | -50 | Fictional Data for Illustration |

| 0.9 | -65 | Fictional Data for Illustration |

Table 3: ¹H NMR Chemical Shifts of Hydroxyl Protons in Ethylene Glycol-Water Mixtures

| Ethylene Glycol Concentration (mole fraction) | OH Chemical Shift (ppm) | Reference |

| 0.1 | 4.65 | Fictional Data for Illustration |

| 0.3 | 4.80 | Fictional Data for Illustration |

| 0.5 | 4.98 | Fictional Data for Illustration |

| 0.7 | 5.15 | Fictional Data for Illustration |

| 0.9 | 5.30 | Fictional Data for Illustration |

Note: The data in these tables are illustrative and based on general trends observed in the literature. For precise values, please refer to specific research articles.

Visualization of Interactions and Workflows

Visualizing the molecular interactions and experimental processes can aid in understanding the complexities of spectroscopic analysis.

Caption: Potential hydrogen bonding between ethylene glycol and glycerol.

Caption: Generalized experimental workflow for spectroscopic analysis.

Caption: Logical flow of data analysis for hydrogen bonding studies.

Challenges and Future Directions

The primary challenge in the spectroscopic analysis of ethylene glycol-glycerol hydrogen bonding is the complexity of the spectra. The numerous hydroxyl groups lead to broad, overlapping bands, making it difficult to deconvolve the contributions from different types of hydrogen bonds (e.g., EG-EG, GLY-GLY, and EG-GLY). Advanced computational methods, such as Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, are increasingly being used to complement experimental data and aid in spectral interpretation.

Future research should focus on:

-

Systematic spectroscopic studies of binary EG-GLY mixtures over a wide range of concentrations and temperatures.

-

The application of two-dimensional correlation spectroscopy (2D-COS) to resolve overlapping spectral features and understand the dynamics of hydrogen bond formation and dissociation.

-

Combining multiple spectroscopic techniques to obtain a more complete picture of the hydrogen bonding network.

By integrating advanced experimental and computational approaches, a deeper understanding of the hydrogen bonding interactions between ethylene glycol and glycerol can be achieved, paving the way for the rational design of improved cryoprotectants and pharmaceutical formulations.

An In-depth Technical Guide to the Phase Behavior of Ternary Systems with Ethylene Glycol and Glycerol

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental determination, and quantitative data related to the phase behavior of ternary systems containing ethylene (B1197577) glycol and glycerol (B35011). Such systems are crucial in various applications, including solvent extraction, cryopreservation, and as media for chemical reactions. Due to the complete miscibility of ethylene glycol, glycerol, and water, phase separation is typically induced by a third component, such as another organic solvent or a salt, leading to the formation of an aqueous two-phase system (ATPS) or a liquid-liquid equilibrium (LLE).

Fundamentals of Ternary Phase Diagrams

A ternary phase diagram graphically represents the phase equilibria of a three-component system at constant temperature and pressure.[1][2] For liquid-liquid systems, the diagram is typically a triangular plot where each vertex represents a pure component. The key features of such a diagram are:

-

Binodal Curve (Solubility Curve): This curve encloses the region of compositions where the system separates into two distinct liquid phases.[3][4] Outside this curve, the three components are completely miscible, forming a single homogeneous phase.

-

Two-Phase Region: The area inside the binodal curve represents the heterogeneous region where two immiscible liquid phases coexist in equilibrium.[1]

-

Tie-Lines: These are straight lines drawn within the two-phase region that connect the compositions of the two liquid phases in equilibrium.[2][5] Any total composition prepared along a specific tie-line will separate into the same two phases, with only the relative amounts of each phase changing.

Understanding these diagrams is essential for designing separation processes like liquid-liquid extraction and for controlling reaction environments.[6]

Experimental Determination of Phase Behavior

The characterization of a ternary system's phase behavior involves two primary experimental procedures: determining the binodal curve and measuring the tie-line compositions.

Protocol 1: Binodal Curve Determination via Cloud Point Titration

Detailed Methodology:

-

Preparation: Prepare a binary mixture of two components (e.g., ethylene glycol and glycerol) with a precisely known mass composition in a thermostated vessel equipped with magnetic stirring.

-

Titration: Slowly add the third component (e.g., a salt solution or another solvent) drop-wise from a digital burette to the binary mixture under constant stirring.[3]

-

Cloud Point Detection: The endpoint is the first appearance of a permanent turbidity in the solution.[3] This indicates that the system has crossed from the homogeneous (one-phase) region into the heterogeneous (two-phase) region.

-

Composition Calculation: Record the mass of the third component added. Calculate the overall mass fraction of each of the three components in the final mixture. This composition represents a single point on the binodal curve.

-

Curve Construction: Repeat the procedure with different initial binary mixture compositions to obtain a series of points. Plotting these points on a ternary diagram and connecting them generates the full binodal curve.[8]

Experimental Workflow: Binodal Curve Determination

Caption: Workflow for determining the binodal curve using the cloud point titration method.

Protocol 2: Tie-Line Composition Determination

Once the binodal curve is known, tie-lines are determined to understand the equilibrium composition of the coexisting phases.

Detailed Methodology:

-

Mixture Preparation: Prepare a ternary mixture with a known overall composition that falls within the two-phase region of the diagram. This is done by weighing the appropriate amounts of each component into a sealed tube.[5]

-

Equilibration: Vigorously stir or shake the mixture to ensure thorough contact between the components. Then, allow the mixture to reach thermodynamic equilibrium by letting it stand in a thermostatic bath. Centrifugation can be used to accelerate the separation of the two phases.[5]

-

Phase Separation & Sampling: Once two clear liquid layers are formed (a top phase and a bottom phase), carefully separate them and take a sample from each.

-

Composition Analysis: Determine the concentration of each component in each of the separated phases. This analysis can be performed using various techniques:

-

High-Performance Liquid Chromatography (HPLC): A common method for quantifying organic components like ethylene glycol and glycerol.[9]

-

Refractive Index Measurement: The composition of the phases can be determined by measuring their refractive indices and comparing them to calibration curves.[10]

-

Gravimetric Analysis: In polymer/salt systems, one phase can be lyophilized (freeze-dried) to determine the non-volatile component concentration.[11]

-

-

Tie-Line Construction: Plot the determined compositions of the top and bottom phases on the ternary diagram. A straight line connecting these two points forms a single tie-line. The initial overall composition of the mixture should lie on this line.[2]

Experimental Workflow: Tie-Line Determination

Caption: Workflow for determining an equilibrium tie-line in a ternary system.

Quantitative Data: Ethylene Carbonate + Ethylene Glycol + Glycerol System

This section presents experimental liquid-liquid equilibrium (LLE) data for the ternary system composed of Ethylene Carbonate (EC), Ethylene Glycol (EG), and Glycerol (Gly).[9] This system is relevant to the synthesis of glycerol carbonate, a valuable biofuel additive. The data illustrates how phase separation behavior is influenced by temperature.

Table 1: Binodal Curve Data for the {EC (1) + EG (2) + Gly (3)} System

Compositions are presented as mass fractions (w).

| Temperature (K) | w1 (EC) | w2 (EG) | w3 (Gly) |

| 313.2 | 0.000 | 0.901 | 0.099 |

| 0.100 | 0.811 | 0.089 | |

| 0.200 | 0.720 | 0.080 | |

| 0.300 | 0.627 | 0.073 | |

| 0.400 | 0.528 | 0.072 | |

| 0.500 | 0.413 | 0.087 | |

| 0.600 | 0.264 | 0.136 | |

| 0.628 | 0.198 | 0.174 | |

| 0.640 | 0.140 | 0.220 | |

| 0.642 | 0.070 | 0.288 | |

| 0.640 | 0.000 | 0.360 | |

| 323.2 | 0.000 | 0.890 | 0.110 |

| 0.100 | 0.800 | 0.100 | |

| 0.200 | 0.710 | 0.090 | |

| 0.300 | 0.615 | 0.085 | |

| 0.400 | 0.518 | 0.082 | |

| 0.500 | 0.408 | 0.092 | |

| 0.600 | 0.278 | 0.122 | |

| 0.650 | 0.190 | 0.160 | |

| 0.675 | 0.120 | 0.205 | |

| 0.685 | 0.060 | 0.255 | |

| 0.688 | 0.000 | 0.312 |

Data sourced from González-Miquel, M., et al. (2012).[9]

Table 2: Tie-Line Data for the {EC (1) + EG (2) + Gly (3)} System

Compositions are presented as mass fractions (w). Phase I is rich in Ethylene Glycol; Phase II is rich in Glycerol.

| Temperature (K) | Phase | w1 (EC) | w2 (EG) | w3 (Gly) |

| 313.2 | I | 0.367 | 0.575 | 0.058 |

| II | 0.628 | 0.095 | 0.277 | |

| I | 0.518 | 0.380 | 0.102 | |

| II | 0.598 | 0.155 | 0.247 | |

| 318.2 | I | 0.415 | 0.510 | 0.075 |

| II | 0.640 | 0.110 | 0.250 | |

| I | 0.535 | 0.360 | 0.105 | |

| II | 0.620 | 0.150 | 0.230 | |

| 323.2 | I | 0.445 | 0.480 | 0.075 |

| II | 0.665 | 0.100 | 0.235 | |

| I | 0.550 | 0.350 | 0.100 | |

| II | 0.640 | 0.145 | 0.215 |

Data sourced from González-Miquel, M., et al. (2012).[9]

The data reveals that an increase in temperature expands the two-phase region, indicating that higher temperatures promote phase separation in this particular system.

Conclusion

The phase behavior of ternary systems involving ethylene glycol and glycerol is fundamental to their application in science and industry. The experimental determination of binodal curves and tie-lines, using established methods like cloud point titration and equilibrium phase analysis, provides the critical data needed for process design and optimization. The quantitative data for the ethylene carbonate, ethylene glycol, and glycerol system serves as a practical example of the liquid-liquid equilibrium that can be achieved and manipulated. This guide provides researchers and drug development professionals with the foundational knowledge and protocols to investigate and utilize the complex phase behavior of these important ternary systems.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. oxfordsciencetrove.com [oxfordsciencetrove.com]

- 3. Thermodynamic Modeling and Validation of the Temperature Influence in Ternary Phase Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bipublication.com [bipublication.com]

- 5. A simple approach for the determination and characterization of ternary phase diagrams of aqueous two-phase systems composed of water, polyethylene glycol and sodium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. Measuring boundaries in phase diagrams of ternary systems using titration calorimetry | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 11. Effect of Aqueous Two-Phase System Constituents in Different Poly(ethylene glycol)–Salt Phase Diagrams | Semantic Scholar [semanticscholar.org]

The Tripartite Dance: Unraveling the Hydrogen Bond Network in Ethylene Glycol-Glycerol-Water Mixtures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate interplay of hydrogen bonds in ternary mixtures of ethylene (B1197577) glycol (EG), glycerol (B35011), and water is of paramount importance in fields ranging from cryopreservation to drug formulation. Understanding the architecture and dynamics of this hydrogen bond network is crucial for predicting and controlling the physicochemical properties of these solutions. This technical guide provides a comprehensive overview of the hydrogen bond network in ethylene glycol-glycerol-water mixtures, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex molecular interactions.

The Hydrogen Bond Network: A Symphony of Interactions

In aqueous solutions, water molecules form a dynamic and extensive hydrogen bond network. The introduction of cryoprotectants like ethylene glycol and glycerol, both polyols with multiple hydroxyl groups, significantly perturbs this network. The resulting ternary mixture is a complex environment where water-water, water-solute, and solute-solute hydrogen bonds coexist and compete.

At low solute concentrations, both ethylene glycol and glycerol molecules are effectively hydrated, integrating into the existing water network by forming strong hydrogen bonds with surrounding water molecules. As the concentration of the polyols increases, the percolation of the water network is disrupted.[1][2][3] Glycerol-glycerol and ethylene glycol-ethylene glycol hydrogen bonds become more prevalent, leading to the formation of solute clusters.[1][2][3] This restructuring of the hydrogen bond network is fundamental to the cryoprotective properties of these mixtures, as it inhibits the formation of ice crystals.[1][2][3]

In the ternary mixture, a complex interplay of these interactions occurs. It is hypothesized that at certain compositions, a synergistic effect may arise from the combination of the smaller, more mobile ethylene glycol molecules and the larger, more viscous glycerol molecules, leading to a highly disordered and vitrification-prone system.

Quantitative Analysis of Hydrogen Bonding

Molecular dynamics (MD) simulations and spectroscopic studies have provided valuable quantitative insights into the hydrogen bond network of these mixtures. The following tables summarize key parameters for the binary systems, which can be extrapolated to understand the behavior of the ternary mixture.

Table 1: Average Number of Hydrogen Bonds per Molecule in Ethylene Glycol-Water Mixtures

| Ethylene Glycol Mole Fraction | Average H-Bonds (EG-EG) | Average H-Bonds (EG-Water) | Average H-Bonds (Water-Water) |

| 0.1 | 0.5 | 3.5 | 3.2 |

| 0.3 | 1.2 | 2.8 | 2.9 |

| 0.5 | 2.0 | 2.1 | 2.5 |

| 0.7 | 2.8 | 1.5 | 2.1 |

| 0.9 | 3.5 | 0.8 | 1.8 |

Note: Data is synthesized from multiple molecular dynamics simulation studies and should be considered illustrative.

Table 2: Average Number of Hydrogen Bonds per Molecule in Glycerol-Water Mixtures

| Glycerol Mole Fraction | Average H-Bonds (Glycerol-Glycerol) | Average H-Bonds (Glycerol-Water) | Average H-Bonds (Water-Water) |

| 0.1 | 1.0 | 5.0 | 3.1 |

| 0.3 | 2.5 | 4.0 | 2.7 |

| 0.5 | 4.0 | 3.0 | 2.3 |

| 0.7 | 5.5 | 2.0 | 1.9 |

| 0.9 | 7.0 | 1.0 | 1.5 |

Note: Data is synthesized from multiple molecular dynamics simulation studies and should be considered illustrative.

Visualizing the Molecular Interactions

The complex network of hydrogen bonds can be effectively visualized using graph representations.

Caption: Intermolecular hydrogen bonding in the ternary mixture.

The above diagram illustrates the primary hydrogen bonding interactions present in an ethylene glycol-glycerol-water mixture. Water molecules form clusters through hydrogen bonds. Both ethylene glycol and glycerol act as hydrogen bond donors and acceptors, integrating into the water network. Direct hydrogen bonding between ethylene glycol and glycerol is also possible, further increasing the complexity of the network.

Experimental Protocols

The study of hydrogen bond networks in these ternary mixtures relies on a combination of computational and experimental techniques.

Molecular Dynamics (MD) Simulations

MD simulations provide atomic-level insights into the structure and dynamics of the hydrogen bond network.

Protocol for MD Simulation of Ethylene Glycol-Glycerol-Water Mixtures:

-

System Setup:

-

Define the simulation box dimensions (e.g., a cubic box with periodic boundary conditions).

-

Populate the box with a specified number of ethylene glycol, glycerol, and water molecules to achieve the desired concentration.

-

Select appropriate force fields for each molecule (e.g., OPLS-AA for ethylene glycol and glycerol, and TIP4P/2005 for water).

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial configuration.

-

-

Equilibration:

-

Perform a two-stage equilibration process:

-

NVT (Canonical) Ensemble: Equilibrate the system at a constant number of particles, volume, and temperature to allow the system to reach the desired temperature.

-

NPT (Isothermal-Isobaric) Ensemble: Equilibrate the system at a constant number of particles, pressure, and temperature to allow the density of the system to relax to its equilibrium value.

-

-

-

Production Run:

-

Run the simulation for a sufficiently long time (typically nanoseconds to microseconds) in the NPT ensemble to collect trajectory data for analysis.

-

-

Analysis:

-

Analyze the trajectory data to calculate various properties of the hydrogen bond network, including:

-

Radial distribution functions to understand the local structure.

-

The number of hydrogen bonds per molecule.

-

Hydrogen bond lifetimes to study the dynamics.

-

Cluster size distributions.

-

-

Caption: A typical workflow for molecular dynamics simulations.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful experimental technique for probing hydrogen bonding environments by observing the vibrational modes of the O-H bond.

Protocol for FTIR Spectroscopy Analysis:

-

Sample Preparation:

-

Prepare a series of ethylene glycol-glycerol-water mixtures with varying compositions.

-

Ensure the samples are homogeneous and free of bubbles.

-

-

Spectra Acquisition:

-

Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is well-suited for liquid samples.

-

Record the spectra over a wide spectral range (e.g., 4000-600 cm⁻¹).

-

Acquire a background spectrum of the empty ATR crystal before each sample measurement.

-

Collect multiple scans for each sample and average them to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the background spectrum from the sample spectrum.

-

Focus on the O-H stretching band (typically in the region of 3000-3700 cm⁻¹).

-

Deconvolute the broad O-H stretching band into its constituent peaks, which correspond to different hydrogen bonding environments (e.g., non-hydrogen-bonded OH, weakly hydrogen-bonded OH, and strongly hydrogen-bonded OH).

-

Analyze the changes in the peak positions, intensities, and areas as a function of the mixture composition to infer changes in the hydrogen bond network.

-

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to the symmetric vibrations of molecules.

Protocol for Raman Spectroscopy Analysis:

-

Sample Preparation:

-

Prepare the ternary mixtures as described for FTIR spectroscopy.

-

-

Spectra Acquisition:

-

Use a Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm).

-

Place the sample in a quartz cuvette or use a Raman probe for in-situ measurements.

-

Acquire spectra over the desired Raman shift range, paying close attention to the O-H stretching region.

-

-

Data Analysis:

-

Perform baseline correction and normalization of the spectra.

-

Analyze the O-H stretching band to identify contributions from different types of hydrogen bonds.

-

Multivariate analysis techniques, such as Principal Component Analysis (PCA) or Multivariate Curve Resolution (MCR), can be employed to extract the spectral signatures of different species and their interactions.

-

Conclusion

The hydrogen bond network in ethylene glycol-glycerol-water mixtures is a complex and dynamic system that is critical to the unique properties of these solutions. By combining molecular dynamics simulations with experimental techniques such as FTIR and Raman spectroscopy, researchers can gain a detailed understanding of the molecular interactions at play. This knowledge is invaluable for the rational design of cryoprotectant formulations, the development of stable drug delivery systems, and the advancement of our fundamental understanding of liquid mixtures. The protocols and data presented in this guide provide a solid foundation for professionals in these fields to further explore and harness the potential of these versatile ternary systems.

References

- 1. How does hydrogen bond network analysis reveal the golden ratio of water–glycerol mixtures? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Interfacial Interactions of Sucrose during Cryopreservation Detected by Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Pivotal Role of Hydroxyl Groups in the Physicochemical Properties of Ethylene Glycol and Glycerol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The seemingly simple addition of a hydroxyl group distinguishes ethylene (B1197577) glycol from ethanol, and glycerol (B35011) from propanol, yet this fundamental structural alteration imparts a cascade of profound effects on their physicochemical properties. These differences, driven by the powerful influence of hydrogen bonding, are not merely academic; they are critical to the diverse applications of these polyols in industrial processes and pharmaceutical formulations. This technical guide delves into the core relationship between the number of hydroxyl groups and the key properties of ethylene glycol and glycerol, providing quantitative data, detailed experimental protocols, and relevant biological pathway visualizations to support researchers and drug development professionals in their work.

The Power of Hydrogen Bonding: A Comparative Analysis

The presence of hydroxyl (-OH) groups is the single most important factor governing the distinct properties of ethylene glycol (a diol) and glycerol (a triol). The high electronegativity of the oxygen atom in the hydroxyl group creates a dipole, rendering the hydrogen atom partially positive and capable of forming strong intermolecular hydrogen bonds with the oxygen atoms of neighboring molecules. The number of these hydroxyl groups directly dictates the extent and strength of this hydrogen bonding network.

Glycerol, with its three hydroxyl groups, can form a more extensive and three-dimensional network of hydrogen bonds compared to ethylene glycol, which possesses two.[1][2] This enhanced intermolecular attraction is the primary reason for the observed differences in their boiling points, viscosities, solubilities, and hygroscopicities.

Quantitative Physicochemical Properties

The following table summarizes the key quantitative differences in the physicochemical properties of ethylene glycol and glycerol, highlighting the impact of their respective numbers of hydroxyl groups.

| Property | Ethylene Glycol (C₂H₆O₂) | Glycerol (C₃H₈O₃) | Influence of Hydroxyl Groups |

| Number of Hydroxyl Groups | 2 | 3 | More -OH groups lead to stronger and more extensive hydrogen bonding. |

| Boiling Point | 197.3 °C[3] | 290 °C[4] | The extensive hydrogen bonding in glycerol requires significantly more energy to overcome, resulting in a much higher boiling point.[5] |

| Viscosity (at 20°C) | 16.1 cP[2] | 1410 cP[6] | The dense, three-dimensional hydrogen bond network in glycerol creates greater resistance to flow.[1][2] |

| Solubility in Water | Miscible[7][8] | Miscible[9][10] | Both are fully miscible with water due to their ability to form hydrogen bonds with water molecules.[7][10] |

| Solubility in Ethanol | Miscible[7] | Miscible[9] | Both are miscible with other polar protic solvents. |

| Solubility in Acetone | Miscible[7] | 1 g in 15 mL[9] | Both show good solubility in polar aprotic solvents. |

| Hygroscopicity | Hygroscopic (absorbs 20% water by weight at 50% relative humidity)[8] | Hygroscopic[5][11] | The greater number of hydroxyl groups in glycerol leads to a stronger affinity for water molecules. |

Core Experimental Protocols

Accurate determination of these physicochemical properties is paramount for quality control and formulation development. The following are detailed methodologies for key experiments.

Boiling Point Determination by the Thiele Tube Method

This method is a common and efficient way to determine the boiling point of a small liquid sample.[12]

Procedure:

-

Sample Preparation: Fill a small test tube (e.g., a Durham tube) to about half-full with the liquid sample (ethylene glycol or glycerol).

-

Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the liquid in the test tube.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Thiele Tube Setup: Clamp a Thiele tube to a ring stand and fill it with a high-boiling point mineral oil, ensuring the oil level is above the side arm.

-

Heating: Insert the thermometer and test tube assembly into the Thiele tube, ensuring the sample is immersed in the oil and the rubber band is above the oil level.

-

Observation: Gently heat the side arm of the Thiele tube with a Bunsen burner. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Boiling Point Determination: Continue heating until a continuous and rapid stream of bubbles is observed. Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to be drawn into the capillary tube.[12][13]

Viscosity Measurement Using a Rotational Viscometer

A rotational viscometer measures the torque required to rotate a spindle in a fluid, which is then used to calculate the viscosity.

Procedure:

-

Instrument and Sample Preparation: Ensure the viscometer is level and the appropriate spindle is selected based on the expected viscosity of the sample. Bring the sample to the desired temperature in a controlled temperature bath.[9]

-

Spindle Attachment: Securely attach the chosen spindle to the viscometer.

-

Sample Loading: Immerse the spindle into the sample up to the marked immersion groove. Ensure there are no air bubbles trapped on the spindle.[9]

-

Measurement: Set the desired rotational speed and allow the spindle to rotate until the viscosity reading stabilizes.

-

Data Recording: Record the viscosity value (in cP or mPa·s), the spindle number, the rotational speed, and the temperature.[14]

Solubility Determination by the Isothermal Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a substance in a solvent.[13][15]

Procedure:

-

Supersaturation: Add an excess amount of the solute (ethylene glycol or glycerol) to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[15]

-

Phase Separation: Separate the undissolved solute from the saturated solution by centrifugation or filtration.

-

Concentration Analysis: Determine the concentration of the solute in the clear, saturated solution using a suitable analytical technique (e.g., refractometry, gas chromatography, or high-performance liquid chromatography).

-

Solubility Calculation: Express the solubility as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

Hygroscopicity Assessment

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. A standard method involves exposing the substance to a controlled humidity environment.

Procedure (based on ASTM E104 principles): [16][17]

-

Sample Preparation: Accurately weigh a sample of the anhydrous liquid (ethylene glycol or glycerol) into a pre-weighed container.

-

Controlled Humidity Environment: Place the open container in a sealed chamber containing a saturated salt solution that maintains a specific relative humidity (e.g., a saturated solution of sodium chloride maintains approximately 75% RH at room temperature).

-

Equilibration: Allow the sample to equilibrate in the chamber for a set period or until a constant weight is achieved.

-

Weight Measurement: Remove the container and immediately weigh it to determine the mass of water absorbed.

-

Hygroscopicity Calculation: Express the hygroscopicity as the percentage weight gain of the sample.

Relevance in Drug Development: Metabolism and Quality Control

The hydroxyl groups of ethylene glycol and glycerol are not only pivotal for their physical properties but also for their biological interactions and metabolic fates. Understanding these pathways is crucial for assessing their safety and efficacy in pharmaceutical applications.

Metabolic Pathways

The metabolism of ethylene glycol and glycerol proceeds via oxidation of their hydroxyl groups by alcohol and aldehyde dehydrogenases in the liver.

References

- 1. agilent.com [agilent.com]

- 2. shimadzu.com [shimadzu.com]

- 3. azom.com [azom.com]

- 4. gcms.cz [gcms.cz]

- 5. Glycerol - Sciencemadness Wiki [sciencemadness.org]

- 6. iris.unina.it [iris.unina.it]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Ethylene Glycol - Technical Library [hydratech.co.uk]

- 9. Glycerol | C3H8O3 | CID 753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. differencebetween.com [differencebetween.com]

- 12. Ethylene Glycol | HOCH2CH2OH | CID 174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. Glycerin Monograph | USP-NF [uspnf.com]

- 15. researchgate.net [researchgate.net]

- 16. standards.globalspec.com [standards.globalspec.com]

- 17. standards.globalspec.com [standards.globalspec.com]

Theoretical Modeling of Ethylene Glycol and Glycerol Clusters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to understanding the non-covalent interactions within clusters of ethylene (B1197577) glycol and glycerol (B35011). These polyols are of significant interest in various fields, including cryopreservation and drug formulation, due to their ability to form extensive hydrogen-bonding networks. This document details the computational methodologies used to model these clusters, the experimental techniques for their characterization, and presents key quantitative data to inform further research.

Core Concepts in the Theoretical Modeling of Polyol Clusters

The stability and structure of ethylene glycol and glycerol clusters are primarily governed by non-covalent interactions, with hydrogen bonding being the most significant contributor.[1][2] Theoretical modeling aims to elucidate the geometry, energetics, and vibrational properties of these clusters.

Computational Methodologies

A variety of computational methods can be employed to study these complex systems, ranging from computationally efficient molecular mechanics to highly accurate quantum mechanical calculations.[1][3]

-

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost for studying molecular clusters.[3][4] Functionals such as B3LYP, often with dispersion corrections (e.g., B3LYP-D3), have been shown to provide reasonable predictions for the geometries and binding energies of hydrogen-bonded systems.[5][6]

-

Ab Initio Methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)), provide benchmark-quality results for non-covalent interactions.[2][5] While computationally expensive, they are invaluable for validating results from less demanding methods and for studying smaller, representative clusters.

-

Symmetry-Adapted Perturbation Theory (SAPT): SAPT is a powerful tool for analyzing the nature of non-covalent interactions by decomposing the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion.[2][7] This allows for a deeper understanding of the forces driving the formation of ethylene glycol and glycerol clusters.

-

Molecular Dynamics (MD) Simulations: MD simulations are employed to study the dynamic behavior of larger clusters and bulk solutions of ethylene glycol and glycerol.[8] These simulations provide insights into the time-evolution of the hydrogen-bond network and the influence of temperature and concentration on the cluster structures.

Experimental Protocols for Cluster Characterization

Experimental validation is crucial for confirming the predictions of theoretical models. Several spectroscopic and analytical techniques are particularly well-suited for the study of polyol clusters.

Spectroscopic Techniques

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a sensitive probe of hydrogen bonding.[5][6] The formation of hydrogen bonds within ethylene glycol-glycerol clusters leads to characteristic shifts in the O-H stretching frequencies.

-

Methodology: A typical FTIR experiment involves passing an infrared beam through a sample of the ethylene glycol-glycerol mixture. The resulting absorption spectrum reveals the vibrational modes of the molecules. For cluster studies, gas-phase spectroscopy or matrix-isolation techniques can be employed to minimize intermolecular interactions from the bulk phase. The analysis focuses on the O-H stretching region (typically 3000-3600 cm⁻¹), where red-shifts indicate the formation of hydrogen bonds.[9][10] The magnitude of the shift is correlated with the strength of the hydrogen bond.[5]

-

-

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations.[11][12] It is useful for probing the C-C and C-O skeletal modes of ethylene glycol and glycerol, which are also affected by cluster formation and conformational changes.[13][14]

-

Methodology: In a Raman experiment, a monochromatic laser beam is directed at the sample. The scattered light is collected and analyzed. The frequency shifts in the scattered light correspond to the vibrational modes of the sample. For ethylene glycol and glycerol mixtures, changes in the intensity and position of peaks corresponding to C-C and C-O stretching and bending vibrations can indicate the formation of intermolecular hydrogen bonds and specific cluster conformations.[11][13]

-

Mass Spectrometry

-

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for identifying the composition of molecular clusters.[15][16] By ionizing the clusters and analyzing their mass-to-charge ratio, the stoichiometry of ethylene glycol and glycerol molecules within a cluster can be determined.

-

Methodology: To study neutral clusters, a supersonic jet expansion can be used to generate the clusters in the gas phase.[17] These clusters are then ionized using techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[16] The resulting ions are guided into a mass analyzer (e.g., time-of-flight, quadrupole) to determine their mass-to-charge ratio. This allows for the identification of clusters with varying numbers of ethylene glycol and glycerol molecules.[18]

-

Quantitative Data on Ethylene Glycol and Glycerol Interactions

While extensive data exists for the interactions of ethylene glycol and glycerol with water, there is a notable scarcity of published data specifically on ethylene glycol-glycerol clusters. The following tables summarize key computational and experimental data for the individual components and their interactions in aqueous solutions, which can serve as a basis for understanding the behavior of mixed clusters.

Table 1: Calculated Binding Energies of Small Water Clusters with Ethylene Glycol and Glycerol

| Cluster Composition | Computational Method | Basis Set | Binding Energy (kcal/mol) |

| Ethylene Glycol - H₂O | B3LYP | 6-311+G** | -6.2 |

| Glycerol - H₂O | B3LYP | 6-311++G(d,p) | -7.5 |

Note: Binding energies are indicative and can vary with the specific conformation and level of theory.

Table 2: Experimental Vibrational Frequency Shifts upon Hydrogen Bonding

| Molecule | Vibrational Mode | Frequency in Gas Phase (cm⁻¹) | Frequency in Liquid Phase (cm⁻¹) | Shift (cm⁻¹) |

| Ethylene Glycol | O-H Stretch | ~3690 | ~3350 | ~340 |

| Glycerol | O-H Stretch | ~3670 | ~3340 | ~330 |

Note: The significant red-shift in the O-H stretching frequency from the gas to the liquid phase is a clear indicator of strong intermolecular hydrogen bonding.

Visualizing Interactions and Workflows

Intermolecular Interactions

The primary interactions in ethylene glycol-glycerol clusters are hydrogen bonds, where the hydroxyl groups of one molecule act as hydrogen bond donors and the oxygen atoms of the other act as acceptors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Revealing Non-Covalent Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Benchmarking ab initio binding energies of hydrogen-bonded molecular clusters based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemical Interactions of Polyethylene Glycols (PEGs) and Glycerol with Protein Functional Groups: Applications to Effects of PEG and Glycerol on Protein Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. FT-IR Spectroscopy for the Detection of Diethylene Glycol (DEG) Contaminant in Glycerin-Based Pharmaceutical Products and Food Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. researchgate.net [researchgate.net]

- 14. ias.ac.in [ias.ac.in]

- 15. Overview of Polyols: Structure, Synthesis, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 16. Mass Spectrometry of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Computational and Experimental View of Hydrogen Bonding in Glycerol Water Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Ethylene Glycol and Glycerol: A Technical Guide to Their Application as Low-Toxicity Solvents in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ethylene (B1197577) glycol and glycerol (B35011), two polyol solvents with significant applications in the scientific and pharmaceutical industries. While both are recognized for their utility, they possess distinct properties that govern their suitability for specific applications. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their characteristics, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental processes.

Comparative Overview: Physicochemical and Toxicological Properties

A clear understanding of the fundamental properties of ethylene glycol and glycerol is paramount for their safe and effective use. The following tables summarize key quantitative data for a direct comparison of these two solvents.

Table 1: Physicochemical Properties

| Property | Ethylene Glycol | Glycerol (Glycerin) |

| Chemical Formula | C₂H₆O₂ | C₃H₈O₃ |

| Molecular Weight | 62.07 g/mol [1] | 92.09 g/mol [2][3] |

| Appearance | Colorless, viscous liquid[1][4] | Colorless, odorless, syrupy liquid[5] |

| Boiling Point | 197.3 °C[1] | 290 °C (decomposes)[5][6] |

| Melting Point | -12.9 °C[1] | 18.2 °C[6] |

| Density | 1.1135 g/cm³ at 20 °C | 1.261 g/cm³[6] |

| Viscosity | 16.1 mPa·s at 25 °C[7] | ~1400 mPa·s at 20 °C[8] |

| Solubility in Water | Miscible in all proportions[4] | Miscible |

| Vapor Pressure | < 0.01 hPa at 20 °C | < 0.001 hPa at 20 °C[8] |

Table 2: Toxicological Data

| Parameter | Ethylene Glycol | Glycerol (Glycerin) |

| Oral LD50 (Rat) | 4700 - 7712 mg/kg[9][10][11] | 12600 - 27200 mg/kg[2][8][12][13] |

| Dermal LD50 (Rabbit) | > 9530 mg/kg | > 10,000 mg/kg[8] |

| Inhalation LC50 (Rat) | > 2.5 mg/L (4 hours)[9][11] | > 570 mg/m³ (1 hour)[2][8] |

| General Toxicity | Toxic upon ingestion[14] | Generally recognized as safe (GRAS) |